molecular formula C18H14O2S B12858032 5-[4-(Benzyloxy)phenyl]-2-thiophenecarbaldehyde

5-[4-(Benzyloxy)phenyl]-2-thiophenecarbaldehyde

Cat. No.: B12858032
M. Wt: 294.4 g/mol
InChI Key: BHBBSMYWKGYFHD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-[4-(Benzyloxy)phenyl]-2-thiophenecarbaldehyde is an organic compound that features a thiophene ring substituted with a benzyloxyphenyl group and an aldehyde functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[4-(Benzyloxy)phenyl]-2-thiophenecarbaldehyde typically involves the following steps:

    Formation of the Benzyloxyphenyl Intermediate: The initial step involves the preparation of 4-(benzyloxy)benzaldehyde.

    Thiophene Ring Formation: The next step involves the formation of the thiophene ring. This can be done by reacting the benzyloxyphenyl intermediate with a thiophene precursor under conditions that promote cyclization.

    Aldehyde Functionalization:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.

Chemical Reactions Analysis

Types of Reactions

5-[4-(Benzyloxy)phenyl]-2-thiophenecarbaldehyde can undergo various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium or chromium trioxide in acetic acid.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Sodium hydride in DMF with alkyl halides.

Major Products Formed

    Oxidation: 5-[4-(Benzyloxy)phenyl]-2-thiophenecarboxylic acid.

    Reduction: 5-[4-(Benzyloxy)phenyl]-2-thiophenemethanol.

    Substitution: Various substituted thiophene derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism of action of 5-[4-(Benzyloxy)phenyl]-2-thiophenecarbaldehyde depends on its specific application:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-[4-(Benzyloxy)phenyl]-2-thiophenecarbaldehyde is unique due to the presence of both the thiophene ring and the benzyloxyphenyl group, which confer distinct electronic and steric properties. These features make it particularly valuable in the design of novel compounds with specific biological and material properties .

Properties

Molecular Formula

C18H14O2S

Molecular Weight

294.4 g/mol

IUPAC Name

5-(4-phenylmethoxyphenyl)thiophene-2-carbaldehyde

InChI

InChI=1S/C18H14O2S/c19-12-17-10-11-18(21-17)15-6-8-16(9-7-15)20-13-14-4-2-1-3-5-14/h1-12H,13H2

InChI Key

BHBBSMYWKGYFHD-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COC2=CC=C(C=C2)C3=CC=C(S3)C=O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.